molecular formula C8H6ClN3O2 B13685599 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13685599
M. Wt: 211.60 g/mol
InChI Key: RYKIBDCTTBVLNT-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with chloroacetic acid under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways involved in inflammation, cancer, and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS No. 893566-44-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN3C_7H_6ClN_3, and it has a molecular weight of 167.60 g/mol. The compound features a chlorine atom at the 6-position and a methyl group at the 7-position of the imidazo[4,5-b]pyridine ring system, which contributes to its unique biological activities.

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit diverse biological activities due to their structural similarity to purine bases. This similarity allows them to interact with various biological macromolecules, including DNA and RNA, as well as specific protein kinases.

1. Antiparasitic Activity

A significant area of research focuses on the antiparasitic effects of imidazo[4,5-b]pyridine derivatives. A study highlighted that these compounds can inhibit the enzyme TbMetRS in Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated an IC50 value of approximately 288 nM, indicating moderate enzyme inhibition .

2. Anticancer Properties

Imidazo[4,5-b]pyridine derivatives have been investigated for their potential as selective inhibitors of Aurora kinases, which are crucial in cell cycle regulation and cancer progression. In vitro studies have shown that these compounds can inhibit Aurora-A kinase activity in human colon carcinoma cells with IC50 values comparable to those of established inhibitors .

Case Study 1: Antiparasitic Efficacy

In a study examining various derivatives for their inhibitory effects on TbMetRS, it was found that modifications at specific positions on the imidazo ring significantly impacted biological activity. Compounds with substitutions at the C-5 position showed improved cellular activity compared to unsubstituted analogs .

Case Study 2: Selective Kinase Inhibition

Another investigation into the structure-activity relationship (SAR) of imidazo[4,5-b]pyridine derivatives revealed that certain substitutions could enhance selectivity for Aurora-A over Aurora-B. This selectivity is critical for developing targeted cancer therapies with reduced side effects .

Biological Activity Summary Table

Activity Type Target IC50 Value Reference
AntiparasiticTbMetRS288 nM
Anticancer (Aurora-A)Human colon carcinoma cellsSimilar to known inhibitors

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-4(9)2-10-6-5(3)11-7(12-6)8(13)14/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

RYKIBDCTTBVLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1Cl)N=C(N2)C(=O)O

Origin of Product

United States

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